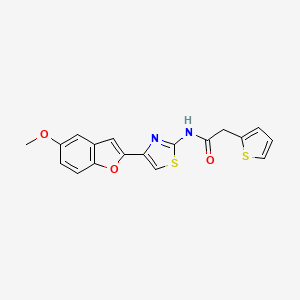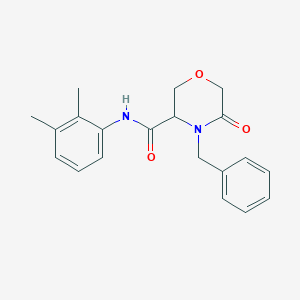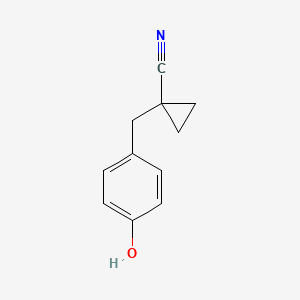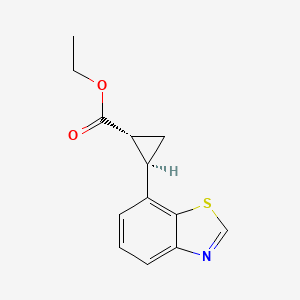
3-((4-(Dimethylamino)phenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its physical state (solid, liquid, or gas), melting point, boiling point, density, and solubility. For this compound, the available information indicates that it is a solid . Its refractive index is 1.476, and it has a boiling point of 205 °C . The density of the compound is 0.992 g/mL at 25 °C .Scientific Research Applications
Chemical Synthesis and Reactivity
This compound is part of research focusing on novel synthetic routes and reactions involving similar chemical structures. For instance, studies on purines, pyrimidines, and fused systems have explored reactions with ammonia or primary amines in the presence of an oxidant to yield corresponding amino derivatives, highlighting the compound's role in synthetic chemistry (Gulevskaya, Besedin, & Pozharskii, 1999). Similarly, research on cyclic depsipeptides through direct amid cyclization illustrates its potential in creating complex molecular architectures (Obrecht & Heimgartner, 1987).
Photophysical Properties
The photophysical properties of compounds related to "3-((4-(Dimethylamino)phenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione" have been extensively studied. For example, research on borondipyrromethene analogues in solution indicates the influence of different substituents on fluorescence quantum yield and lifetime, showcasing the compound's relevance in developing fluorescent probes and materials (Qin et al., 2005).
Material Science and Engineering
In material science, these compounds contribute to the development of new materials with desirable properties. For instance, the synthesis and characterization of soluble polyimides based on a novel pyridine-containing diamine demonstrate the compound's utility in creating materials with good thermal stability and mechanical properties (Yan et al., 2011).
Organic Electronics
Research into novel 1,8-naphthalimide derivatives for standard-red organic light-emitting device applications exemplifies the compound's application in organic electronics. The synthesis and study of these derivatives reveal their potential as red-emissive materials for OLEDs, demonstrating the role of such compounds in advancing optoelectronic devices (Luo et al., 2015).
properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-24(2)17-5-3-16(4-6-17)23-20-15-21(27)26(22(20)28)19-9-7-18(8-10-19)25-11-13-29-14-12-25/h3-10,20,23H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGJFWWFKFMIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2615915.png)



![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-4-thiazolecarboxylic acid ethyl ester](/img/structure/B2615921.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2615922.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2615926.png)
![N-[(4-fluorophenyl)methyl]-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2615929.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2615932.png)